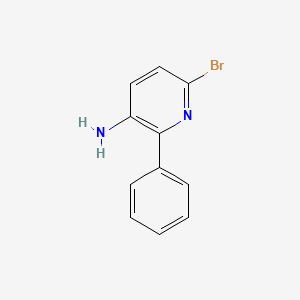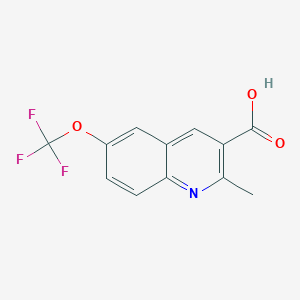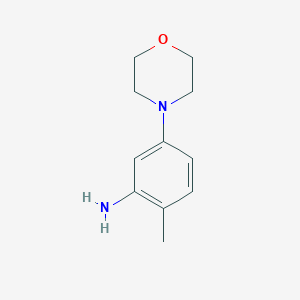
2-甲基-5-吗啉基苯胺
描述
科学研究应用
电化学研究
电化学氧化和合成:2,5-二乙氧基-4-吗啉基苯胺(2-甲基-5-吗啉基苯胺的衍生物)的电化学氧化已被广泛研究。这包括对其反应机理的研究,例如 ECCCEC(电化学-化学-化学-化学-电化学-化学)机理,以及对其在不同条件下的不稳定性和转化的研究。例如,2,5-二乙氧基-4-吗啉基苯胺的氧化/水解过程与硫代巴比妥酸反应,生成不同的产物 (Beiginejad & Nematollahi, 2019)。类似的研究也已进行,以探索 4-吗啉基苯胺的电化学三聚及其机理 (Esmaili & Nematollahi, 2011)。
机理见解:对电化学氧化机理的详细研究,例如相关化合物的 hydrolysis、羟基化和三聚过程,提供了对 2-甲基-5-吗啉基苯胺在各种 pH 条件下的行为的见解 (Beiginejad & Nematollahi, 2015)。
药物和生物学应用
合成有效的抗菌剂:合成研究表明,吗啉基苯胺的衍生物,如 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉,可用于制造有效的抗菌剂,包括槟榔衍生物和其他药物化合物 (Kumar, Sadashiva & Rangappa, 2007)。
催化合成:钯催化的 2-吗啉基苯胺脱水串联苄基化已作为潜在生物学重要化合物的有效合成途径得到发展 (Hikawa, Ichinose, Kikkawa & Azumaya, 2018)。
DNA 结合和抗癌特性:研究表明,某些含有吗啉基苯胺单元的铂 (II) 配合物表现出显着的 DNA 结合特性和生物活性,这在癌症研究中可能很重要 (Brodie, Collins & Aldrich-Wright, 2004)。
药理学潜力:对吗啉衍生物的研究表明它们在药理学中的潜力,例如作为抗生素(如利奈唑胺)合成中的中间体 (Janakiramudu 等人,2017 年)。
环境和生态毒理学研究
- 对水生生物的影响:对与吗啉基苯胺结构相关的化学品(如 2'-脱氧-5-氮杂胞苷)的研究表明它们对水生生物的 DNA 甲基化的影响,表明这些化合物对环境的影响 (Vandegehuchte 等人,2010 年)。
安全和危害
While specific safety data for 2-Methyl-5-morpholinoaniline is not available, similar compounds like 2-Morpholinoaniline have safety data sheets available. These compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.
作用机制
Target of Action
2-Methyl-5-morpholinoaniline is a research chemical Similar compounds, such as n-(1-(3-fluoro-4-morpholinophenyl)-1h-tetrazol-5-yl) amides, have been shown to exhibit antibacterial properties . These compounds have been found to inhibit the DNA Gyrase enzyme, which is essential for bacterial DNA replication .
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (like dna gyrase enzyme) and inhibit their function, leading to the disruption of bacterial dna replication .
Biochemical Pathways
If it acts similarly to related compounds, it may disrupt the dna replication pathway in bacteria by inhibiting the dna gyrase enzyme . This would prevent the bacteria from multiplying, thereby exerting an antibacterial effect.
Result of Action
If it acts similarly to related compounds, it may inhibit bacterial growth by disrupting dna replication .
生化分析
Biochemical Properties
2-Methyl-5-morpholinoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an essential enzyme in bacterial DNA replication . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical effects, including the disruption of DNA replication and cell division.
Cellular Effects
2-Methyl-5-morpholinoaniline has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human cervical cancer cells, 2-Methyl-5-morpholinoaniline has demonstrated antiproliferative activity, inhibiting cell growth and inducing apoptosis . This compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 2-Methyl-5-morpholinoaniline involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to DNA gyrase results in the inhibition of the enzyme’s activity, which in turn affects DNA replication . Additionally, 2-Methyl-5-morpholinoaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-morpholinoaniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-morpholinoaniline remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the exact duration of its activity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Methyl-5-morpholinoaniline vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, 2-Methyl-5-morpholinoaniline can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-Methyl-5-morpholinoaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of 2-Methyl-5-morpholinoaniline, leading to the formation of metabolites that are excreted via the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.
Subcellular Localization
The subcellular localization of 2-Methyl-5-morpholinoaniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus, where it can influence nuclear processes such as DNA replication and transcription. The localization of 2-Methyl-5-morpholinoaniline is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.
属性
IUPAC Name |
2-methyl-5-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGWHGZKMGPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)
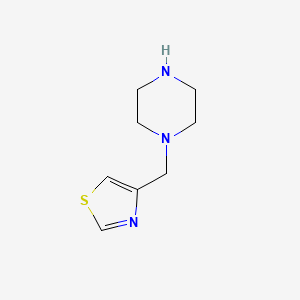
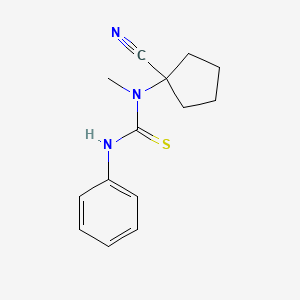
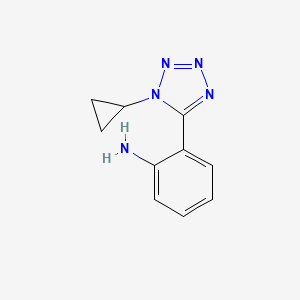
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
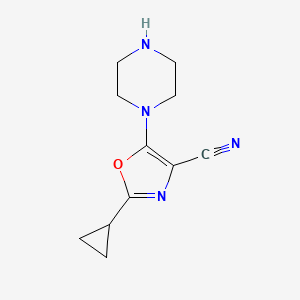
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
